Dithiane diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16096-98-3 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
(4R,5R)-dithiane-4,5-diol |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
YPGMOWHXEQDBBV-IMJSIDKUSA-N |
SMILES |
C1C(C(CSS1)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](CSS1)O)O |
Canonical SMILES |
C1C(C(CSS1)O)O |
Other CAS No. |
16096-98-3 14193-38-5 |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Catalyst : Protic acids (e.g., HCl, H₂SO₄) or Lewis acids.
-
Solvent : Polar aprotic solvents (e.g., dichloromethane, THF).
-
Temperature : Room temperature to mild heating (25–60°C).
-
Yield : High diastereoselectivity (>90%) under optimized conditions.
This method is industrially favored due to the commercial availability of mercaptoacetaldehyde and the reaction’s scalability. The product is typically purified via recrystallization from ethanol or methanol.
Alternative Synthetic Pathways
While dimerization remains the most direct method, alternative strategies have been explored for specialized applications:
Oxidative Coupling of 1,2-Ethanedithiol
1,4-Dithiane-2,5-diol can be synthesized by oxidizing 1,2-ethanedithiol with hydrogen peroxide (H₂O₂) in aqueous acidic media. This pathway forms a disulfide intermediate, which subsequently undergoes hydroxylation at the α-positions.
Advantages :
-
Utilizes cheaper starting materials.
-
Avoids handling unstable mercaptoacetaldehyde.
Limitations :
Enzymatic Synthesis
Recent advances in biocatalysis have enabled the enzymatic dimerization of mercaptoacetaldehyde using thiol oxidase enzymes. This green chemistry approach minimizes waste and operates under mild pH conditions (7–8).
Typical Parameters :
-
Enzyme : Thiol oxidase from Aspergillus niger.
-
Temperature : 30–37°C.
Industrial-Scale Production and Optimization
Large-scale synthesis of 1,4-dithiane-2,5-diol prioritizes cost efficiency and safety. Key industrial practices include:
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,2-dithiane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1,4-Dithiane-2,5-diol (CHOS) is characterized by its unique sulfur-containing structure, which imparts special reactivity traits. The compound features two hydroxyl groups and two sulfur atoms, making it a valuable building block for various chemical syntheses.
Biomedical Applications
-
Synthesis of Polyesters
Dithiane diol serves as a monomer in the synthesis of aliphatic random copolyesters (PDDD). These copolyesters have demonstrated favorable thermal and biological properties, making them suitable for biomedical applications such as drug delivery systems and tissue engineering. Studies have shown that PDDD exhibits anticancer, antioxidant, and antimicrobial activities, indicating its potential use in medical devices and therapeutic agents . -
Polyurethane Biomaterials
The compound has been utilized in the production of polyurethane biomaterials. These materials are employed in various medical applications, including insulation for pacing leads and other implantable devices due to their biocompatibility and mechanical properties .
Synthetic Applications
-
Building Block for Heterocycles
This compound is recognized as an effective synthon for the synthesis of sulfur-containing heterocycles. It can be converted into mercaptoacetaldehyde, which is further used to construct various heterocyclic compounds like thiophenes and thiazoles—structures that are pivotal in medicinal chemistry . -
Cycloaddition Reactions
The compound has been employed in diastereoselective cycloaddition reactions with azomethine imines. This reaction showcases its utility in forming complex molecular architectures that are important in drug discovery . -
Carbon-Carbon Bond Formation
1,4-Dithianes are known for their ability to facilitate carbon-carbon bond formations through various transformations. They can be used as protecting groups or as intermediates in the synthesis of complex organic molecules, expanding their utility in organic synthesis .
Case Study 1: Synthesis of Anticancer Agents
Research demonstrated that copolyesters derived from this compound showed significant cytotoxic effects against various cancer cell lines. The synthesis involved polycondensation reactions that yielded materials with tailored biological properties suitable for targeted drug delivery systems .
Case Study 2: Eco-friendly Synthesis of Heterocycles
A study highlighted the eco-friendly synthesis of tetrahydrothiophenes using this compound as a precursor. This method utilized water as a solvent and achieved high yields with excellent diastereoselectivity, showcasing the compound's potential in sustainable chemistry practices .
Data Tables
Mechanism of Action
The mechanism of action of (4R,5R)-1,2-dithiane-4,5-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its chemical environment and the presence of other interacting molecules. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
1,3-Dithiane Derivatives
Vicinal Diols (1,2- and 1,3-Diols)
This compound vs. Non-Dithiane Diols
- Redox Flexibility: this compound’s dithiane ring allows reductive removal (to methylene) or hydrolysis (to carbonyl), enabling divergent pathways . Non-dithiane diols lack this versatility.
- Stereochemical Control : this compound’s rigid chair-like transition states enhance stereoselectivity in reactions like oxa-conjugate additions (84% yield, single diastereomer ). Comparable diols (e.g., syn-1,2-diol 56) achieve lower stereocontrol (9:1 dr) .
- Functional Group Compatibility : The dithiane moiety stabilizes intermediates during multi-step syntheses, whereas unprotected diols often require extensive protecting group strategies .
This compound vs. Other Dithiane Derivatives
- Dithiane Linchpins: this compound serves as a bifunctional linchpin in anion relay chemistry (ARC), enabling three-component couplings (89% yield ).
- Deprotection Efficiency: Dithiane removal in diol systems (e.g., Fe³⁺, MeI/CaCO₃) is high-yielding (75–86% ), whereas non-diol dithianes (e.g., in laulimalide synthesis) require stoichiometric reagents (e.g., Brown’s chiral catalyst) .
Challenges and Limitations
Biological Activity
1,4-Dithiane-2,5-diol, commonly referred to as dithiane diol, is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This compound serves as a versatile monomer in the synthesis of polymers with potential biomedical applications. Research indicates its efficacy in antioxidant, antimicrobial, and anticancer activities, making it a subject of interest in medicinal chemistry.
This compound is characterized by its two hydroxyl groups and a dithiolane structure. It can be synthesized through various chemical pathways, including the Corey-Seebach reaction, which allows for the generation of mercaptoacetaldehyde from this compound. This reaction highlights the compound's utility in organic synthesis and its potential for further functionalization to enhance biological activity .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. One significant study reported the synthesis of a copolyester (PDDD) derived from this compound, which exhibited remarkable antioxidant activity as measured by the DPPH scavenging assay. The copolyester demonstrated an IC50 value of 129.21 µg/mL, indicating strong hydrogen-donating ability to neutralize free radicals .
Table 1: Antioxidant Activity of PDDD
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 1000 | 81.60 |
| 500 | 70.45 |
| 250 | 60.30 |
| 125 | 45.20 |
| 62.5 | 30.15 |
| 31.25 | 15.00 |
This data suggests that this compound-based compounds can significantly reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has also been investigated. In vitro studies have shown that compounds synthesized from this compound exhibit broad-spectrum antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
This compound has been explored for its anticancer properties as well. A notable study highlighted its role in inhibiting the p53-Mdm2 interaction, a critical pathway in cancer cell proliferation. The derivatives synthesized from this compound showed promising results in reducing tumor cell viability in various cancer models .
Case Study 1: Copolyester Synthesis
In a study focused on synthesizing a copolyester from this compound, researchers evaluated its physical and biological properties extensively. The resulting polymer exhibited not only good thermal stability but also significant biological activities, including high antioxidant capacity and moderate antimicrobial effects against gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Research
A series of experiments were conducted to assess the anticancer potential of this compound derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, thereby presenting a potential therapeutic avenue for cancer treatment .
Q & A
What are the common synthetic routes to generate dithiane diol intermediates in natural product synthesis?
Dithiane diols are typically accessed via:
- Corey-Seebach reaction : Lithiated dithianes undergo nucleophilic addition to epoxides or carbonyl compounds, followed by cyclization (e.g., Mitsunobu conditions) to form enantiomerically enriched diols .
- Hydrolysis of dithianes : Fe³⁺-mediated or Hg(ClO₄)₂-assisted hydrolysis converts dithianes to ketones, which are reduced to diols via 1,3-anti-selective methods like Narasaka-Prasad reduction .
- Dehydration of 1,4-dithiane-2,5-diol : Commercially available diol 4 can be dehydrated to generate unsaturated 1,4-dithiin derivatives, useful in heterocycle synthesis .
How can NMR spectroscopy, particularly COSY correlations, confirm the regioselectivity of methylation in dithiane-derived diols?
COSY NMR identifies coupling between protons adjacent to hydroxyl groups. For example, in O2-methylated diol 171 , correlations between the OH proton (δ 2.63) and H3 oxymethine (δ 4.04), and subsequent links to H2 (δ 3.22 ppm) and H1 methylene protons (δ 3.62/3.55), unambiguously assign methylation sites. This method resolves ambiguities in regioselectivity caused by steric or electronic factors .
What factors influence the regioselectivity of methylation in dithiane-derived diols, and how can reaction sequence adjustments address undesired O-methylation outcomes?
Regioselectivity is influenced by:
- Protecting group strategy : Premature methylation at O2 (vs. desired O1) can occur if acetonide deprotection precedes methylation. Reversing the sequence—applying MOM protection first—may redirect methylation to the correct site .
- Steric hindrance : Bulky groups near hydroxyls can skew reactivity. Computational modeling of transition states or altering solvent polarity (e.g., THF vs. DCM) may improve selectivity .
What challenges arise in the oxidative cyclization of 1,3-diols derived from dithiane intermediates?
Key challenges include:
- Chelate ring strain : 1,3-Diols form less stable 7-membered chelates with metal catalysts (e.g., Os, Ru) compared to 1,2-diols, hindering cyclization .
- Acetonide incompatibility : Acidic conditions required for cyclization degrade acid-labile protecting groups .
- Conjugated diene planarization : Planar conformations of conjugated dienes prevent transition-state alignment. Solutions include hydrogenation to break conjugation or structural modifications of linchpin epoxides .
What methods are effective for the protection and deprotection of diol groups in dithiane-containing intermediates?
- Acetonides : Formed using 2,2-dimethoxypropane and acidic catalysts (e.g., p-TsOH), removed under mild acidic conditions (e.g., aqueous AcOH) .
- PMP acetals : Stable under basic conditions, cleaved via oxidative methods (e.g., DDQ) .
- Silyl ethers (TBS/TES) : Introduced using silyl chlorides and imidazole, removed via fluoride sources (e.g., TBAF) .
How does the choice of metal catalysts impact dithiane-to-diol transformations?
- Fe³⁺ : Environmentally friendly hydrolysis of dithianes to ketones (75% yield), avoiding toxic Hg or Pb reagents .
- Hg(ClO₄)₂ : Efficient but generates hazardous waste; side reactions (e.g., silyl ether cleavage) may occur .
- Cu catalysis : Enables vinyl Grignard additions to dithianes but requires rigorous anhydrous conditions .
What role does the Corey-Seebach reaction play in accessing enantiomerically enriched diols?
Lithiated dithianes add to chiral epoxides (e.g., styrene oxide), forming diols with retained stereochemistry. Subsequent Mitsunobu cyclization closes rings with inversion, yielding enantiopure flavanones or lignans .
What are key considerations in optimizing low-yielding dithiane coupling reactions?
- Temperature control : Reactions below −60°C suppress elimination pathways but slow SN2 kinetics. Slow reagent addition balances yield (13%) and selectivity .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize lithiated intermediates, while CeCl₃·2LiCl enhances electrophilic reactivity .
How can contradictory data on diol reactivity in cyclization be analyzed?
- Systematic screening : Test alternative catalysts (e.g., Cr vs. Ru), solvents, and directing groups .
- Computational modeling : Identify transition-state barriers (e.g., DFT calculations) to rationalize failed cyclization .
- Structural redesign : Modify epoxide linchpins to translocate double bonds and relieve steric strain .
What safety protocols are recommended for handling this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
